Deacetylmatricarin

Beschreibung

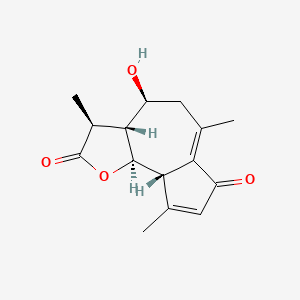

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-6-4-10(17)13-8(3)15(18)19-14(13)12-7(2)5-9(16)11(6)12/h5,8,10,12-14,17H,4H2,1-3H3/t8-,10-,12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUOZXZDDBRJEP-XUNJKSNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10180-88-8 | |

| Record name | Hydroxyachillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010180888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Austricin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DEACETYLMATRICARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P8G4SWG5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deacetylmatricarin: A Technical Guide to its Natural Sources and Isolation for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylmatricarin, a sesquiterpene lactone with significant therapeutic potential, has garnered increasing interest in the scientific community. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its primary plant origin. It further details the experimental protocols for its efficient isolation and purification, presenting key quantitative data in a clear, tabular format. This document also explores the known biological activities of this compound and the associated signaling pathways, offering valuable insights for researchers and professionals engaged in natural product chemistry and drug development.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities, including anti-inflammatory and anticancer properties. Among these, this compound stands out as a promising candidate for further investigation. Its chemical structure and biological activity make it a molecule of interest for the development of new therapeutic agents. This guide serves as a comprehensive resource, consolidating the current knowledge on the natural sourcing and laboratory-scale isolation of this valuable compound.

Natural Sources of this compound

The primary and most significant natural source of this compound is the plant species Artemisia tridentata subsp. tridentata, commonly known as Basin Big Sagebrush.[1][2] This shrub is a member of the Asteraceae family and is widely distributed across the arid regions of the western United States. This compound is a major phytochemical component found in the aerial parts of this plant.[1][2]

Isolation and Purification of this compound

The successful isolation of this compound from its natural source is a critical step for its characterization and further pharmacological studies. The following sections detail a proven experimental protocol for its extraction and purification from the dried aerial parts of Artemisia tridentata subsp. tridentata.

Experimental Protocols

3.1.1. Plant Material Preparation

The aerial parts (foliage) of Artemisia tridentata subsp. tridentata are collected and shade-dried for a period of two weeks to reduce moisture content. The dried plant material is then pulverized into a fine powder to increase the surface area for efficient solvent extraction.[1]

3.1.2. Extraction

A Soxhlet extraction technique is employed for the exhaustive extraction of this compound from the powdered plant material.[1]

-

Apparatus: Soxhlet extractor

-

Solvent: 100% Chloroform

-

Procedure:

-

The powdered plant material is packed into a thimble and placed in the Soxhlet extractor.

-

Chloroform is added to the flask, and the apparatus is heated.

-

The solvent vapor travels up to the condenser, liquefies, and drips back onto the plant material, extracting the soluble compounds.

-

This process is allowed to run for a sufficient duration to ensure complete extraction.

-

The resulting chloroform extract, rich in this compound and other phytochemicals, is then concentrated under reduced pressure to yield a crude extract.[1]

-

3.1.3. Purification

The crude chloroform extract is subjected to chromatographic techniques to isolate and purify this compound.

-

Column Chromatography:

-

Stationary Phase: Silica gel (230–400 mesh) is commonly used as the adsorbent.[1]

-

Mobile Phase: A gradient of ethyl acetate in hexane is typically used to elute the compounds from the column. The polarity of the mobile phase is gradually increased to separate compounds with different polarities.

-

Procedure:

-

A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into a glass column.

-

The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the packed column.

-

The column is eluted with a stepwise or continuous gradient of increasing ethyl acetate concentration in hexane.

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

-

-

-

Thin-Layer Chromatography (TLC):

-

Recrystallization:

-

Fractions identified as containing pure this compound are combined, and the solvent is evaporated.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system to obtain highly pure this compound.

-

Data Presentation

The following table summarizes the key quantitative data related to the isolation and characterization of this compound.

| Parameter | Value | Source |

| Natural Source | Artemisia tridentata subsp. tridentata | [1][2] |

| Plant Part Used | Aerial parts (foliage) | [1] |

| Extraction Method | Soxhlet extraction | [1] |

| Extraction Solvent | 100% Chloroform | [1] |

| Purification Method | Column Chromatography followed by Recrystallization | [1] |

| Column Stationary Phase | Silica Gel (230-400 mesh) | [1] |

| TLC Stationary Phase | Silica Gel 60 F254 | [1] |

Table 1: Summary of Natural Source and Isolation Parameters for this compound.

The following table provides the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, which are crucial for its structural elucidation and identification. The data was recorded in deuterochloroform (CDCl₃).

| ¹H NMR (CDCl₃) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H3 | 2.615 | dq | 11.8, 6.9 |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) in ppm | ||

| C2 | 161.3 | ||

| C3 | 45.6 | ||

| C4 | 152.1 | ||

| C5 | 125.8 | ||

| C6 | 133.8 | ||

| C7 | 123.9 | ||

| C8 | 116.6 | ||

| C8a | 153.4 | ||

| C4a | 120.7 | ||

| C10-Me | 16.5 |

Table 2: ¹H and ¹³C NMR Spectral Data of this compound. [3]

Biological Activity and Signaling Pathways

This compound has demonstrated promising biological activities, particularly in the areas of cancer and inflammation research.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.[1][4] While the precise mechanisms are still under investigation, the anticancer activity of many sesquiterpene lactones is attributed to their ability to alkylate biological macromolecules, leading to the inhibition of cell proliferation and induction of apoptosis. The α-methylene-γ-lactone moiety present in this compound is a key structural feature responsible for this activity. It is hypothesized that this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones are well-documented. It is believed that this compound may inhibit the production of pro-inflammatory mediators. This is often achieved through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response. By inhibiting NF-κB, this compound can potentially downregulate the expression of various inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Postulated Signaling Pathway Inhibition

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Conclusion

This compound, readily available from Artemisia tridentata subsp. tridentata, represents a valuable natural product with significant potential for drug development. The isolation and purification protocols outlined in this guide provide a solid foundation for obtaining this compound for further research. The emerging evidence of its anticancer and anti-inflammatory activities, likely mediated through the inhibition of key signaling pathways such as NF-κB, warrants more extensive investigation into its therapeutic applications. This technical guide serves as a critical resource to facilitate and accelerate future research and development efforts centered on this compound.

References

- 1. Sesquiterpene Lactones and Flavonoid from the Leaves of Basin Big Sagebrush (Artemisia tridentata subsp. tridentata): Isolation, Characterization and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC-mediated Deacetylation of NF-κB is Critical for Schwann cell Myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 4. Sesquiterpene Lactones and Flavonoid from the Leaves of Basin Big Sagebrush (Artemisia tridentata subsp. tridentata): Isolation, Characterization and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Deacetylmatricarin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylmatricarin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. Found in various plant species, notably from the Artemisia genus, this compound exhibits a range of biological activities, including anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It further details established experimental protocols for its extraction, purification, and analysis, and explores its mechanistic action on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is a sesquiterpenoid possessing a characteristic γ-lactone ring structure. Its systematic IUPAC name is (3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione[1].

Figure 1. 2D Chemical Structure of this compound.

Key identifiers and basic properties of this compound are summarized in the table below for quick reference.

| Identifier | Value | Reference |

| Chemical Formula | C₁₅H₁₈O₄ | [1] |

| Molecular Weight | 262.30 g/mol | [1] |

| CAS Number | 10180-88-8 | [1] |

| Synonyms | Austricin, Desacetylmatricarin | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol and DMSO. | [2][3][4][5][6] |

| Stability | Store at 2-8°C for long-term storage. Sesquiterpene lactones can be thermolabile and sensitive to acidic and basic conditions. | [7][8] |

Biological Activity and Mechanism of Action

This compound, as a member of the sesquiterpene lactone class, is recognized for its diverse biological activities. The α-methylene-γ-lactone moiety is a key structural feature responsible for many of these effects, primarily through Michael-type additions with biological nucleophiles[8].

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their anti-inflammatory properties[8]. While specific studies on this compound's anti-inflammatory mechanism are emerging, the inhibition of the NF-κB signaling pathway is a common mechanism for this class of compounds[9]. Natural compounds are known to exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathways[10].

Anticancer Activity

Emerging research has highlighted the potential of this compound and its derivatives as anticancer agents[7]. The anticancer activity of many natural products is often associated with their ability to modulate key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the MAPK and STAT3 pathways[10][11][12].

Implicated Signaling Pathways

The biological effects of this compound are likely mediated through its interaction with one or more intracellular signaling cascades. The following pathways are key regulators of inflammation and cell proliferation and are common targets for natural products.

Experimental Protocols

The following section outlines detailed methodologies for the extraction, purification, and analysis of this compound, as well as for the assessment of its biological activity.

Extraction and Isolation of Sesquiterpene Lactones from Artemisia sp.

This protocol is a general procedure for the extraction and isolation of sesquiterpene lactones from plant material, which can be adapted for this compound.

-

Extraction:

-

Air-dry and powder the aerial parts of the Artemisia plant material.

-

Macerate the powdered material with a suitable solvent such as acetone or a 1:1 mixture of dichloromethane and methanol at room temperature with stirring for 18-24 hours[13].

-

Repeat the extraction process to ensure maximum yield.

-

Filter the combined extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract[13].

-

-

Fractionation and Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate[14].

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions containing this compound by preparative TLC or repeated crystallization from a suitable solvent system to yield the pure compound[13][14].

-

Analytical Methods

HPLC is a standard method for the quantification of this compound.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution system is often employed. A typical mobile phase could consist of a mixture of water (A) and acetonitrile (B). The gradient can be programmed to increase the proportion of acetonitrile over time to achieve separation.

-

Flow Rate: A flow rate of 1.0 mL/min is typical.

-

Detection: UV detection at a wavelength of around 210-220 nm is suitable for sesquiterpene lactones.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standard solutions of known concentrations.

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Spectra Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation signals in the 2D spectra are used to assign all proton and carbon signals and confirm the structure of this compound[13][15][16][17][18].

Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This assay provides a preliminary indication of anti-inflammatory activity by assessing the ability of a compound to inhibit protein denaturation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a protein solution (e.g., bovine serum albumin or egg albumin) in a buffered solution (e.g., phosphate-buffered saline, pH 6.4).

-

Treatment: Add various concentrations of this compound to the reaction mixture. A known anti-inflammatory drug (e.g., diclofenac sodium) can be used as a positive control.

-

Incubation and Denaturation: Incubate the mixtures at room temperature for a short period, followed by heating to induce protein denaturation.

-

Absorbance Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a wavelength of around 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation compared to the control.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drug discovery. This guide has provided a consolidated resource on its chemical and physical properties, biological activities, and relevant experimental methodologies. Further research is warranted to fully elucidate its specific mechanisms of action on key signaling pathways and to explore its full therapeutic potential in preclinical and clinical settings.

References

- 1. This compound | C15H18O4 | CID 6713966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Austricin (FDB015365) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? [mdpi.com]

- 10. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Compounds Targeting MAPK, PI3K/Akt, and JAK/STAT Signaling in Papillary Thyroid Cancer [mdpi.com]

- 12. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. msipublishers.com [msipublishers.com]

- 14. A new sesquiterpene lactone from Artemisia rubripes nakai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemistry.utah.edu [chemistry.utah.edu]

Deacetylmatricarin Biosynthetic Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylmatricarin is a sesquiterpenoid lactone found in various plants, notably in German chamomile (Matricaria chamomilla). As a member of the guaianolide class of sesquiterpenoids, it exhibits a range of biological activities, making it a compound of interest for pharmaceutical research and development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in plants. It details the known enzymatic steps, presents available quantitative data, outlines key experimental protocols for pathway elucidation, and proposes a putative route for the later, less-defined stages of its synthesis.

Core Biosynthetic Pathway: From Farnesyl Pyrophosphate to Costunolide

The biosynthesis of this compound originates from the general isoprenoid pathway, which provides the universal precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP). The initial steps leading to the formation of the key intermediate, (+)-costunolide, are well-established and involve the sequential action of three key enzymes.

-

Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A: The first committed step is the cyclization of the acyclic FPP to the bicyclic (+)-germacrene A. This reaction is catalyzed by (+)-germacrene A synthase (GAS) , a type of sesquiterpene synthase. In chamomile, the gene MrTPS3 is assumed to encode the key GAS enzyme in matricine biosynthesis, a closely related compound[1].

-

(+)-Germacrene A to Germacrene A Acid: Following its formation, (+)-germacrene A undergoes a three-step oxidation of the isopropenyl side chain to a carboxylic acid group, yielding germacrene A acid. This conversion is catalyzed by germacrene A oxidase (GAO) , a cytochrome P450 monooxygenase of the CYP71AV subfamily.

-

Germacrene A Acid to (+)-Costunolide: The final step in this initial phase is the C6α-hydroxylation of germacrene A acid, which is followed by a spontaneous lactonization to form the γ-lactone ring characteristic of (+)-costunolide. This reaction is catalyzed by costunolide synthase (COS) , another cytochrome P450 enzyme belonging to the CYP71BL subfamily.

The pathway from FPP to costunolide is a common route for the biosynthesis of many sesquiterpenoid lactones in the Asteraceae family[2][3].

Putative Biosynthetic Pathway from (+)-Costunolide to this compound

While the early stages of the pathway are well-defined, the precise enzymatic steps leading from (+)-costunolide to this compound have not been fully elucidated. Based on the biosynthesis of other guaianolides, a putative pathway can be proposed. This part of the pathway likely involves a series of hydroxylations, cyclization to form the guaianolide skeleton, and a final deacetylation step.

-

Formation of the Guaianolide Skeleton: The conversion of the germacranolide skeleton of costunolide to the guaianolide skeleton is a critical step. In the biosynthesis of other guaianolides like kauniolide, an enzyme named kauniolide synthase (KLS) , a cytochrome P450 of the CYP71 clan, catalyzes this rearrangement[4][5][6]. It is hypothesized that a similar enzyme hydroxylates costunolide, which then facilitates the cyclization to form the characteristic 5,7-fused ring system of guaianolides.

-

Further Hydroxylations and Modifications: Following the formation of the basic guaianolide skeleton, a series of additional hydroxylations and other modifications are expected to occur to yield the specific structure of this compound. These reactions are likely catalyzed by other specific cytochrome P450 monooxygenases and potentially other enzyme classes like reductases. The reactions forming matricine from (+)-costunolide are thought to include a cyclization, a hydrogenation of a methyl group, two hydroxylations, and an acetylation[1].

-

Final Deacetylation: The final step to yield this compound from a hypothetical acetylated precursor would involve the removal of an acetyl group. This reaction would be catalyzed by an esterase or a specific acetylase working in reverse.

It is important to note that the enzymes involved in these later steps are yet to be identified and functionally characterized.

Quantitative Data

Quantitative data on the specific enzyme kinetics and intermediate concentrations within the this compound biosynthetic pathway are limited. However, studies have reported on the content of sesquiterpenoid lactones, including related compounds, in chamomile and other Asteraceae plants.

| Plant Species | Compound(s) Analyzed | Concentration Range | Reference |

| Matricaria chamomilla | Apigenin, Apigenin 7-glucoside | 40 to 740 mg/100 g (apigenin), 210 to 1110 mg/100 g (apigenin 7-glucoside) in dry material | [7][8] |

| Matricaria chamomilla | Total Phenolics | 1.77 to 50.75 g gallic acid equivalent/100 g in dry material | [7][8] |

| Matricaria chamomilla | Total Flavonoids | 0.82 to 36.75 g quercetin equivalent/100 g in dry material | [7][8] |

| Various Asteraceae extracts | Allergenic Sesquiterpene Lactones | Percentage of allergenic compounds determined spectrophotometrically | [4][9] |

Table 1: Quantitative Analysis of Sesquiterpenoid Lactones and Related Phenolic Compounds in Chamomile.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Identification of Candidate Biosynthetic Genes

This protocol outlines a general workflow for identifying candidate genes involved in the later steps of this compound biosynthesis using a transcriptomics approach.

-

Plant Material and RNA Extraction:

-

Collect tissues from Matricaria chamomilla known to accumulate this compound (e.g., flower heads) at different developmental stages.

-

Immediately freeze the tissues in liquid nitrogen and store at -80°C.

-

Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

-

Transcriptome Sequencing (RNA-Seq):

-

Prepare cDNA libraries from the extracted RNA.

-

Perform high-throughput sequencing using a platform such as Illumina.

-

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

-

Identify transcripts encoding candidate enzymes such as cytochrome P450s, hydroxylases, reductases, and esterases based on their annotations.

-

Perform differential gene expression analysis to identify genes that are co-expressed with known pathway genes (e.g., GAS, GAO, COS) or are highly expressed in tissues accumulating this compound.

-

Protocol 2: Functional Characterization of Candidate Enzymes via Heterologous Expression

This protocol describes the functional characterization of a candidate cytochrome P450 enzyme in a heterologous host system.

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence of the candidate gene from M. chamomilla cDNA using PCR with gene-specific primers.

-

Clone the PCR product into a suitable expression vector for yeast (Saccharomyces cerevisiae) or for transient expression in Nicotiana benthamiana. The vector should contain appropriate promoters and selection markers.

-

-

Heterologous Expression in Saccharomyces cerevisiae:

-

Transform the expression construct into a suitable yeast strain.

-

Grow the transformed yeast culture and induce protein expression.

-

Prepare microsomes from the yeast cells, which will contain the expressed P450 enzyme.

-

Perform in vitro enzyme assays by incubating the microsomes with the putative substrate (e.g., costunolide or a later intermediate) and NADPH.

-

Analyze the reaction products by GC-MS or LC-MS to identify the enzymatic product.

-

-

Transient Expression in Nicotiana benthamiana:

-

Infiltrate leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression construct.

-

Co-infiltrate with constructs for other pathway enzymes if necessary to reconstitute a multi-step pathway.

-

After 3-5 days, harvest the infiltrated leaf tissue.

-

Extract metabolites from the leaf tissue.

-

Analyze the extracts by LC-MS to detect the production of the expected product.

-

Protocol 3: Metabolite Analysis

This protocol details the analysis of sesquiterpenoid lactones from plant extracts.

-

Extraction:

-

Grind freeze-dried plant material to a fine powder.

-

Extract the powder with a suitable solvent such as methanol or ethyl acetate.

-

Concentrate the extract under reduced pressure.

-

-

Chromatographic Separation and Detection:

-

High-Performance Liquid Chromatography (HPLC):

-

Dissolve the extract in a suitable solvent and filter.

-

Inject the sample onto a C18 reversed-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.

-

Detect the compounds using a photodiode array (PDA) detector and a mass spectrometer (MS).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatize the extract if necessary to increase volatility.

-

Inject the sample into a GC-MS system equipped with a suitable capillary column.

-

Use a temperature program to separate the compounds.

-

Identify the compounds based on their mass spectra by comparison with spectral libraries and authentic standards.

-

-

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for pathway elucidation.

Conclusion

The biosynthesis of this compound follows the general pathway of sesquiterpenoid lactones, with a well-established route from farnesyl pyrophosphate to the key intermediate, (+)-costunolide. The subsequent steps to this compound are currently putative and represent an active area of research. The identification and characterization of the enzymes responsible for the conversion of costunolide to this compound, particularly the specific cytochrome P450s and the final esterase/acetylase, will be crucial for a complete understanding of this pathway. The experimental approaches outlined in this guide provide a framework for future research aimed at elucidating these missing steps, which could ultimately enable the metabolic engineering of this compound production in microbial or plant-based systems for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CRISPR/Cas9 targeted inactivation of the kauniolide synthase in chicory results in accumulation of costunolide and its conjugates in taproots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of phenolic compounds in Matricaria chamomilla and its extracts by UPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Analysis of phenolic compounds in Matricaria chamomilla and its extracts by UPLC-UV | Semantic Scholar [semanticscholar.org]

- 9. A simple method for estimating biosynthetic genes for secondary metabolites | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]

Deacetylmatricarin: A Technical Overview of Current Biological Research

Preamble: Research into the specific biological activities of Deacetylmatricarin, a sesquiterpene lactone, is currently in an exploratory phase. A recent 2024 study highlights that its medicinal benefits have not yet been fully exploited, positioning current research as foundational[1][2]. This document summarizes the existing, albeit limited, scientific knowledge on this compound and provides context based on the activities of its broader chemical class, sesquiterpene lactones.

Introduction to this compound

This compound, also known as Austricin, is a guaianolide sesquiterpenoid naturally occurring in various plants, including several Artemisia species (e.g., Basin Big Sagebrush), Taraxacum platycarpum, Cichorium intybus, and Achillea millefolium[1][3]. Sesquiterpene lactones as a class are recognized for a wide array of biological effects, including anti-cancer, anti-inflammatory, analgesic, and antimicrobial properties[1]. The biological activity of these compounds is often attributed to the presence of an α-methylene-γ-lactone group in their structure[1].

Known and Potential Biological Activities

Direct studies on this compound are sparse. The primary reported activity is its potential anti-allergic effect. However, research into its anti-cancer properties has commenced, primarily through the synthesis and evaluation of its derivatives[1][2].

Anti-Allergic Activity: Preliminary research suggests that this compound may possess anti-allergic properties. It has been shown to potentially inhibit the release of beta-hexosaminidase from RBL-2H3 cells, which is a key marker of the allergic response[1]. Further investigation is required to confirm and elaborate on this mechanism[1].

Anti-Cancer Activity: While this compound itself has not been extensively profiled, it serves as a precursor for derivatives that have been screened for anti-cancer activity. A 2024 study synthesized several this compound derivatives and submitted them for screening against the National Cancer Institute's (NCI) 60-cancer cell line panel. The initial one-dose assay revealed that some of these chemically modified derivatives exhibited greater biological activity than the parent this compound compound, indicating its potential as a scaffold for developing novel anti-cancer agents[1][2].

Quantitative Data

Specific quantitative data, such as IC50 values for this compound against various cell lines or enzymatic targets, are not yet widely available in the published literature. The table below summarizes the current qualitative information.

| Compound | Activity | Mechanism/Target | Quantitative Data | Source |

| This compound | Anti-allergic (potential) | Inhibition of beta-hexosaminidase release from RBL-2H3 cells | Not specified in available literature | [1] |

| This compound | Anti-cancer (precursor) | Serves as a scaffold for more active derivatives | Not specified in available literature | [1][2] |

| Sesquiterpene Lactones (General Class) | Anti-cancer, Anti-inflammatory, Antimicrobial | Modulation of NF-κB, MAPK, and apoptosis pathways | Varies widely depending on the specific compound | [1][4][5] |

Signaling Pathways

Due to the nascent stage of research, specific signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of other sesquiterpene lactones, generalized pathways can be proposed.

Generalized Anti-Inflammatory Pathway for Sesquiterpene Lactones: Many sesquiterpene lactones exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are crucial for the production of pro-inflammatory mediators like TNF-α, IL-6, and COX-2[4][5].

Caption: Generalized anti-inflammatory signaling pathway often targeted by sesquiterpene lactones.

Generalized Apoptosis Induction Pathway for Sesquiterpene Lactones: The anti-cancer activity of many natural products, including sesquiterpene lactones, often involves the induction of apoptosis (programmed cell death). This can occur through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and activation of caspases[6][7].

Caption: Generalized intrinsic apoptosis pathway potentially activated by sesquiterpene lactones.

Experimental Protocols

Detailed protocols for experiments specifically using this compound are not available. The following are generalized methodologies for the types of assays mentioned in the literature.

General Protocol: NCI-60 Human Tumor Cell Line Screen The NCI-60 screen is a service used to test compounds against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

Compound Preparation: The test compound (e.g., a this compound derivative) is dissolved in a suitable solvent (like DMSO) to create a stock solution.

-

Cell Plating: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates.

-

Compound Addition (One-Dose Assay): After a 24-hour incubation period for cell adherence, the test compound is added at a single, fixed concentration (typically 10 µM).

-

Incubation: The plates are incubated for an additional 48 hours.

-

Endpoint Measurement: The assay is terminated by fixing cells with trichloroacetic acid (TCA). The sulforhodamine B (SRB) protein stain is used to estimate cell viability or growth. The absorbance is read on an automated plate reader.

-

Data Analysis: The percentage of growth is calculated relative to control wells (no drug) and a time-zero baseline. A value of 100 represents no growth inhibition, while a value of 0 represents no net growth, and negative values indicate cell death.

General Protocol: Beta-Hexosaminidase Release Assay (for Anti-Allergic Activity) This assay measures the degranulation of mast cells or basophils (like the RBL-2H3 cell line) as a marker for an allergic response.

-

Cell Culture: RBL-2H3 cells are seeded in 24-well plates and cultured until confluent.

-

Sensitization: Cells are sensitized overnight with an anti-DNP IgE antibody.

-

Washing: The cells are washed with a buffer (e.g., Siraganian buffer) to remove unbound IgE.

-

Pre-incubation with Test Compound: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 30 minutes).

-

Antigen Challenge: Degranulation is induced by adding an antigen (e.g., DNP-HSA). A positive control (e.g., a known degranulation inducer) and a negative control (buffer only) are included.

-

Supernatant Collection: After incubation (e.g., 1 hour), the supernatant is collected. The remaining cells are lysed to measure the total cellular beta-hexosaminidase content.

-

Enzymatic Reaction: The supernatant and cell lysate are incubated with a substrate for beta-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Measurement: The reaction is stopped, and the absorbance of the product is measured at 405 nm.

-

Calculation: The percentage of beta-hexosaminidase release is calculated as the ratio of the amount in the supernatant to the total amount (supernatant + cell lysate). The inhibitory effect of this compound is determined by comparing the release in treated wells to the antigen-only control.

Conclusion and Future Directions

This compound is a natural product whose biological activities are just beginning to be explored. While it shows preliminary promise as a potential anti-allergic agent and a valuable chemical scaffold for developing anti-cancer drugs, comprehensive data on its specific mechanisms, signaling pathways, and quantitative efficacy are currently lacking. Future research should focus on:

-

Systematic screening of this compound against a wider range of biological targets.

-

Elucidation of the specific molecular pathways it modulates, particularly concerning inflammation and apoptosis.

-

In-depth quantitative analysis, including the determination of IC50/EC50 values in relevant cellular and biochemical assays.

-

Preclinical in vivo studies to validate its potential therapeutic effects.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities and Biochemical Composition of Endemic Achillea fraasii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol [mdpi.com]

- 5. Sinigrin inhibits production of inflammatory mediators by suppressing NF-κB/MAPK pathways or NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Deacetylmatricarin: An In-depth Technical Guide on its Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on deacetylmatricarin is limited. The following information is substantially inferred from studies on structurally related sesquiterpene lactones found in Matricaria chamomilla, particularly its precursor matricin and other guaianolides.

Introduction

This compound is a sesquiterpene lactone of the guaianolide type, derived from matricin, a prominent bioactive compound in German chamomile (Matricaria chamomilla). Sesquiterpene lactones from chamomile are well-documented for their anti-inflammatory properties.[1][2][3] This guide elucidates the putative mechanism of action of this compound, drawing upon the established activities of related compounds. The primary anti-inflammatory effects are believed to be mediated through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to the downstream inhibition of pro-inflammatory enzymes and cytokines.

Core Anti-inflammatory Mechanism: A Multi-target Approach

The anti-inflammatory activity of this compound is likely multifaceted, targeting several key nodes in the inflammatory cascade. This multi-target action is characteristic of many natural compounds and offers the potential for synergistic therapeutic effects.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Bioactive compounds in chamomile, including sesquiterpene lactones, have been shown to inhibit NF-κB signaling.[1][4][5] The proposed mechanism for this compound involves the following steps:

-

Inhibition of IκBα Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. This compound, like other sesquiterpene lactones, is thought to prevent this degradation.

-

Prevention of NF-κB Nuclear Translocation: By stabilizing IκBα, this compound effectively traps NF-κB in the cytoplasm, preventing it from reaching its nuclear targets.

-

Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB activation leads to a decrease in the transcription of genes encoding for pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[1][6]

References

- 1. jopir.in [jopir.in]

- 2. researchgate.net [researchgate.net]

- 3. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Cancer-Preventive Potential of Chamomile (Matricaria chamomilla L.): A Comprehensive In Silico and In Vitro Study [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Chamomile (Matricaria Chamomilla L.) as An Anti-Inflammatory Agent for Oral Mucosa: Mechanisms and Clinical Evidence – International Journal of Current Science Research and Review [ijcsrr.org]

Deacetylmatricarin: A Technical Guide to its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylmatricarin, a naturally occurring sesquiterpene lactone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its anti-inflammatory, anticancer, and neuroprotective properties. This document details the current understanding of its mechanisms of action, supported by available quantitative data, and provides structured experimental protocols. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological activities.

Introduction

This compound is a secondary metabolite found in various plant species, notably in members of the Asteraceae family. Its chemical structure, characterized by a guaianolide skeleton, is believed to be the basis for its diverse biological activities. Preliminary research suggests that this compound may exert its effects through the modulation of critical cellular signaling pathways, including the NF-κB and MAPK pathways, which are implicated in a wide range of physiological and pathological processes. This guide aims to consolidate the existing knowledge on this compound to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory Effects

This compound has demonstrated potential anti-inflammatory properties by modulating key inflammatory pathways. The primary mechanism appears to be the inhibition of the NF-κB signaling cascade.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as COX-2 and iNOS.

This compound is thought to interfere with this pathway, potentially by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

Quantitative Data

Currently, specific IC50 values for the anti-inflammatory activity of pure this compound are not extensively documented in publicly available literature. However, studies on related compounds and plant extracts containing this compound suggest significant inhibitory effects on inflammatory markers.

| Assay | Test System | Parameter Measured | IC50 / % Inhibition | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | NO concentration | Data not available for pure compound. | [1][2][3] |

| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | LPS-stimulated immune cells | Cytokine levels | Data not available for pure compound. |

Experimental Protocols

This protocol describes the measurement of the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., L-NMMA, an iNOS inhibitor) should be included.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.

This protocol outlines the procedure to assess the effect of this compound on the NF-κB signaling pathway by analyzing the protein levels of IκBα and the nuclear translocation of p65.

-

Cell Culture and Treatment: Culture and treat cells (e.g., RAW 264.7 or other suitable cell lines) with this compound and/or a pro-inflammatory stimulus (e.g., TNF-α or LPS) for appropriate time points.

-

Protein Extraction:

-

For total protein: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IκBα, p65, and a loading control (β-actin for total and cytoplasmic lysates, Lamin B1 or PCNA for nuclear lysates) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the respective loading controls.

References

- 1. Identification of coumarins from the fruit of Citrus hystrix DC as inhibitors of nitric oxide generation in mouse macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of inducible nitric oxide synthesis by the herbal preparation Padma 28 in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Deacetylmatricarin: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylmatricarin is a sesquiterpene lactone found in various plants, notably in German chamomile (Matricaria chamomilla). While research directly investigating the anti-inflammatory properties of this compound is limited, its close structural analog, matricin, has demonstrated notable anti-inflammatory effects. This technical guide synthesizes the available data on matricin as a proxy for understanding the potential mechanisms and efficacy of this compound. It is inferred that this compound likely shares similar mechanisms of action due to its structural similarities with matricin and other sesquiterpene lactones. The primary mode of action for this class of compounds is believed to be the modulation of key inflammatory signaling pathways, particularly the NF-κB and MAPK pathways.

Quantitative Data

The following table summarizes the quantitative data available for the anti-inflammatory activity of matricin, which may serve as an estimate for the potential activity of this compound.

| Compound | Assay | Cell Line | Stimulant | Concentration | Inhibition | Reference |

| Matricin | ICAM-1 Protein Expression | HMEC-1 | TNF-α | 75 µM | 47.3% | [1] |

| Matricin | ICAM-1 Protein Expression | HMEC-1 | LPS | 75 µM | 79.6% | [1] |

| Matricin | ICAM-1 Gene Expression | HMEC-1 | TNF-α | 100 µM | 67.7% | [1] |

Experimental Protocols

The methodologies employed in the key cited study on matricin provide a framework for assessing the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: Human microvascular endothelial cells (HMEC-1) were used.

-

Culture Conditions: Cells were cultured in MCDB 131 medium supplemented with 10% fetal calf serum, 10 ng/mL epidermal growth factor, 1 µg/mL hydrocortisone, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Treatment: Cells were pre-incubated with varying concentrations of matricin (10-100 µM) for a specified period before stimulation with either tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) to induce an inflammatory response.

ICAM-1 Protein Expression Assay (Cell Surface ELISA)

-

HMEC-1 cells were seeded in 96-well plates and grown to confluence.

-

Cells were pre-incubated with matricin for 2 hours.

-

Inflammation was induced by adding TNF-α (10 ng/mL) or LPS (1 µg/mL) and incubating for 24 hours.

-

Cells were fixed with 0.1% glutaraldehyde.

-

Non-specific binding was blocked with 5% non-fat dry milk in phosphate-buffered saline (PBS).

-

A primary antibody against human ICAM-1 was added and incubated for 1 hour.

-

After washing with PBS, a horseradish peroxidase-conjugated secondary antibody was added and incubated for 1 hour.

-

The substrate, o-phenylenediamine dihydrochloride, was added, and the color reaction was stopped with sulfuric acid.

-

Absorbance was measured at 492 nm using a microplate reader.

Quantitative Real-Time PCR (qRT-PCR) for ICAM-1 Gene Expression

-

HMEC-1 cells were treated with matricin and TNF-α as described above.

-

Total RNA was isolated using a suitable RNA isolation kit.

-

First-strand cDNA was synthesized from the total RNA using a reverse transcriptase kit.

-

qRT-PCR was performed using specific primers for ICAM-1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression was calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

Sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[1] The diagram below illustrates the canonical NF-κB pathway and the proposed point of inhibition by matricin, which is likely applicable to this compound.

Caption: Proposed inhibition of the NF-κB signaling pathway by matricin/deacetylmatricarin.

General Experimental Workflow for Anti-inflammatory Assessment

The following diagram outlines a typical workflow for evaluating the in vitro anti-inflammatory activity of a compound like this compound.

Caption: A generalized workflow for in vitro anti-inflammatory activity screening.

While direct evidence for the anti-inflammatory properties of this compound is currently scarce, the available data on its structural analog, matricin, strongly suggest its potential as an anti-inflammatory agent. The primary mechanism of action is likely through the inhibition of the NF-κB signaling pathway, a hallmark of many sesquiterpene lactones. Further research is warranted to elucidate the specific molecular targets and quantitative efficacy of this compound. The experimental protocols and workflows outlined in this guide provide a robust framework for future investigations into this promising natural compound.

References

Deacetylmatricarin: A Technical Guide to its Traditional Uses, Pharmacological Activity, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylmatricarin, a sesquiterpene lactone found in various medicinal plants, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the traditional medicinal uses of plants containing this compound, its quantified pharmacological activities, and the underlying cellular signaling pathways it modulates. Detailed experimental protocols for the isolation, quantification, and biological evaluation of this compound are also presented to facilitate further research and drug development efforts.

Traditional Medicinal Uses of this compound-Containing Plants

This compound is a characteristic compound found in several plants traditionally used in herbal medicine for their anti-inflammatory and other therapeutic properties. While traditional use does not specifically name this compound, the ailments treated with these plants align with the compound's known biological activities.

Table 1: Traditional Uses of Plants Containing this compound

| Plant Species | Family | Traditional Use |

| Matricaria chamomilla (Chamomile) | Asteraceae | Used to treat gastrointestinal disorders, inflammation, and skin conditions. Also utilized as a sedative and antispasmodic[1][2]. |

| Achillea millefolium (Yarrow) | Asteraceae | Traditionally used for wound healing, to stop bleeding, and to alleviate inflammatory conditions and digestive issues[3][4][5][6]. |

| Artemisia species | Asteraceae | Employed in traditional medicine for treating digestive problems, infections, and inflammatory diseases[4][7][8][9]. |

Pharmacological Activities of this compound

Scientific studies have begun to quantify the pharmacological effects of this compound, providing evidence for its traditional uses and suggesting potential therapeutic applications.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against certain cancer cell lines.

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | Concentration (µM) | Result | Reference |

| SH-SY5Y (Neuroblastoma) | MTT | 50 | ~85% cell viability | [1] |

| SH-SY5Y (Neuroblastoma) | MTT | 100 | ~70% cell viability | [1] |

| SH-SY5Y (Neuroblastoma) | LDH | 50 | ~110% LDH release (relative to control) | [1] |

| SH-SY5Y (Neuroblastoma) | LDH | 100 | ~125% LDH release (relative to control) | [1] |

Anti-inflammatory Activity

While specific IC50 values for this compound are not yet widely published, related compounds from chamomile have shown significant inhibition of key inflammatory mediators. For instance, apigenin-7-O-glucoside from chamomile inhibits LPS-induced PGE2 production with an IC50 value of 24.0 µg/mL and COX-2 enzyme activity with an IC50 of 28.0 µg/mL[7]. Further research is needed to determine the specific potency of this compound.

Signaling Pathway Modulation by this compound

The anti-inflammatory and cytotoxic effects of many natural compounds are mediated through the modulation of key cellular signaling pathways. While direct evidence for this compound's action on these pathways is still emerging, based on the activities of similar compounds, it is hypothesized to affect the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is often associated with cancer. This compound's cytotoxic effects may be mediated through the modulation of MAPK signaling.

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the investigation of this compound.

Isolation of this compound from Plant Material

This protocol describes a general method for the extraction and isolation of this compound from plant sources like Matricaria chamomilla or Achillea millefolium.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered plant material is macerated with methanol at room temperature with constant stirring for 24-48 hours.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Quantification of this compound by HPLC-DAD

This protocol outlines a method for the quantitative analysis of this compound in plant extracts.

Methodology:

-

Standard Preparation: A stock solution of pure this compound is prepared in methanol and serially diluted to create a calibration curve.

-

Sample Preparation: A known amount of the plant extract is dissolved in methanol, filtered through a 0.45 µm filter.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode-Array Detector (DAD) at the maximum absorbance wavelength of this compound.

-

Injection Volume: 20 µL.

-

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines[10].

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound and a vehicle control (e.g., DMSO) and incubated for 24-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay determines the effect of this compound on NF-κB activation[9][11][12][13][14].

Methodology:

-

Transfection: Cells (e.g., HEK293T) are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, cells are pre-treated with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as the fold change in luciferase activity compared to the stimulated control.

MAPK Pathway Activation Assay (Western Blot)

This protocol is used to assess the effect of this compound on the phosphorylation of key MAPK proteins like ERK[15][16][17].

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the effect of this compound.

Conclusion

This compound, a constituent of traditionally used medicinal plants, exhibits promising pharmacological activities, including cytotoxicity. Its mechanism of action is hypothesized to involve the modulation of key inflammatory and cell survival signaling pathways such as NF-κB and MAPK. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to develop it as a potential lead compound for new drug discovery. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. jmdc.skums.ac.ir [jmdc.skums.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Chamomile, a novel and selective COX-2 inhibitor with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of a RP-HPLC-DAD Method for Chamomile (Matricaria recutita) Preparations and Assessment of the Marker, Apigenin-7-glucoside, Safety and Anti-Inflammatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iris.cnr.it [iris.cnr.it]

- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. oncology.wisc.edu [oncology.wisc.edu]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 17. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]

Deacetylmatricarin: A Technical Guide to its Discovery, Properties, and Therapeutic Potential

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylmatricarin, a naturally occurring sesquiterpene lactone of the guaianolide subclass, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. First identified as austricin, this bioactive compound is primarily isolated from various species of the Artemisia genus. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and detailed experimental protocols for its isolation and biological evaluation. Furthermore, this document elucidates the molecular mechanisms underlying its anticancer activity, with a focus on the inhibition of key signaling pathways, and presents quantitative data on its cytotoxic effects against various cancer cell lines.

Discovery and History

The structural elucidation of this compound and other sesquiterpene lactones was made possible through advancements in spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5] These methods allowed for the precise determination of its complex bicyclic structure and stereochemistry. In recent years, research has shifted towards evaluating the pharmacological properties of this compound, with a particular focus on its potential as an anticancer agent.[1][2] This has led to studies involving the synthesis of this compound derivatives to explore structure-activity relationships and enhance its therapeutic profile.

Physicochemical Properties

This compound is a C15-terpenoid natural product with the chemical formula C₁₅H₁₈O₄ and a molecular weight of 262.30 g/mol .[5] Its systematic IUPAC name is (3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione.[5] The molecule features a guaianolide skeleton, characterized by a seven-membered ring fused to a five-membered ring, and contains an α-methylene-γ-lactone moiety, a common feature in many biologically active sesquiterpene lactones.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₄ | [5] |

| Molecular Weight | 262.30 g/mol | [5] |

| IUPAC Name | (3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | [5] |

| Synonyms | Austricin, Desacetylmatricarin | [5] |

| CAS Number | 21854-95-9 | |

| PubChem CID | 6713966 | [5] |

Experimental Protocols

Isolation of this compound from Artemisia Species

The following protocol describes a general method for the isolation and purification of this compound from the aerial parts of Artemisia species, adapted from established procedures for sesquiterpene lactones.

1. Plant Material and Extraction:

- Dried and powdered aerial parts of the Artemisia plant material are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).

- The extraction process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

- The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

2. Solvent-Solvent Partitioning:

- The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

- This compound, being a moderately polar compound, is expected to be enriched in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

- The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography over silica gel.

- The column is eluted with a gradient of increasing polarity, typically using a mixture of n-hexane and ethyl acetate.

- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

- Fractions containing the target compound are pooled and may require further purification using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

4. Structure Elucidation:

- The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).

In Vitro Cytotoxicity Assay

The following protocol outlines a standard procedure for evaluating the cytotoxic activity of this compound against cancer cell lines.

1. Cell Culture:

- Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding:

- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

3. Compound Treatment:

- This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

- The stock solution is serially diluted with culture medium to achieve a range of final concentrations.

- The cells are treated with the various concentrations of this compound and a vehicle control (medium with the same concentration of DMSO).

4. Incubation:

- The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.

5. Viability Assessment (MTT Assay):

- After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

- The formazan crystals formed by viable cells are then dissolved in a solubilization buffer (e.g., DMSO).

- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

- The percentage of cell viability is calculated relative to the vehicle-treated control cells.

- The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Biological Activity and Mechanism of Action